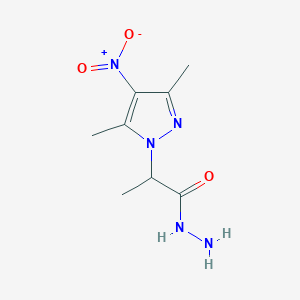

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide

Description

Properties

IUPAC Name |

2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O3/c1-4-7(13(15)16)5(2)12(11-4)6(3)8(14)10-9/h6H,9H2,1-3H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYUEHWAJSESGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C(=O)NN)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation for Pyrazole Ring Formation

The 3,5-dimethyl-1H-pyrazole precursor is synthesized via cyclocondensation of β-diketones with hydrazines. For example, acetylacetone reacts with hydrazine hydrate in ethanol under reflux to yield 3,5-dimethyl-1H-pyrazole. Modifications using substituted hydrazines or asymmetric diketones alter substitution patterns, but the target compound requires symmetric dimethyl groups at positions 3 and 5.

Reaction Conditions

Nitration of the Pyrazole Ring

Nitration introduces the nitro group at position 4 of the pyrazole ring. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C achieves selective nitration without oxidizing the methyl substituents.

Procedure

- Dissolve 3,5-dimethyl-1H-pyrazole (1 equiv) in H₂SO₄ (10 mL/g).

- Add HNO₃ (1.2 equiv) dropwise at 0°C.

- Stir for 2 hours, then pour onto ice.

- Neutralize with NaHCO₃ and extract with ethyl acetate.

Characterization Data

Functionalization with Propanehydrazide

Propionylation of the Pyrazole Nitrogen

The pyrazole nitrogen at position 1 is alkylated using propionyl chloride. A base such as triethylamine (Et₃N) scavenges HCl, driving the reaction to completion.

Reaction Scheme

$$

\text{3,5-Dimethyl-4-nitro-1H-pyrazole} + \text{ClCOCH₂CH₃} \xrightarrow{\text{Et₃N, DCM}} \text{2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide precursor}

$$

Optimization Notes

- Solvent: Dichloromethane (DCM) improves solubility.

- Temperature: 0°C to room temperature prevents exothermic side reactions.

Hydrazide Formation via Hydrazine Coupling

The propionyl intermediate reacts with hydrazine hydrate to form the hydrazide functionality. Excess hydrazine (2.5 equiv) ensures complete conversion.

Procedure

- Dissolve propionylpyrazole (1 equiv) in ethanol.

- Add hydrazine hydrate (2.5 equiv).

- Reflux for 3 hours.

- Concentrate and recrystallize from ethanol/water.

Characterization Data

- IR (KBr): 3250 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O).

- 13C NMR (DMSO-d₆): δ 168.4 (C=O), 148.2 (pyrazole-C), 24.1 (CH₃).

- Yield: 60–70%.

Alternative Pathways and Comparative Analysis

One-Pot Synthesis from Prefunctionalized Intermediates

Recent advances enable tandem nitration-hydrazide formation in dimethylformamide (DMF) using Cu(I) catalysts. This method reduces step count but requires stringent temperature control (50–60°C) to prevent nitro group reduction.

Advantages

Disadvantages

- Limited substrate scope due to catalyst sensitivity.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the pyrazole core on Wang resin allows iterative hydrazide coupling, suitable for combinatorial libraries. Cleavage with trifluoroacetic acid (TFA) yields the final compound with >90% purity.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC with a C18 column (MeCN:H₂O = 70:30) shows ≥98% purity at 254 nm.

Chemical Reactions Analysis

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The nitro group in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings:

Electronic Effects :

- The nitro group in the core compound is a strong electron-withdrawing group, increasing electrophilicity at the hydrazide moiety compared to bromo (electron-withdrawing but less polar) or ethoxy (electron-donating) substituents .

- Bromine in 2-(4-Bromo-1H-pyrazol-1-yl)propanehydrazide may enhance halogen bonding in biological systems but reduces polarity compared to the nitro analog .

3-ethoxy-2-hydroxyphenyl derivatives exhibit improved aqueous solubility due to polar hydroxy and ethoxy groups .

Synthetic Applications :

- Microwave-assisted synthesis (used in carprofen hydrazide analogs ) could be applied to the core compound to optimize reaction yields and purity.

- The core compound’s nitro group may serve as a precursor for reduction to amine derivatives, enabling further functionalization .

Biological Relevance :

Biological Activity

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide is a compound that belongs to the pyrazole class, which has garnered attention for its diverse biological activities. The pyrazole moiety is known for its pharmacological potential, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C8H11N3O3

- Molecular Weight : 197.19 g/mol

- CAS Number : 1002651-00-4

1. Anti-inflammatory Activity

Research has indicated that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory effects. A study reported that derivatives of pyrazole showed inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone, which achieved 76% inhibition at 1 µM .

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. A series of novel 1-acetyl-3-substituted phenyl-pyrazole derivatives were synthesized and tested against various bacterial strains including E. coli and S. aureus. One compound showed promising activity with an MIC value comparable to standard antibiotics .

3. Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds were tested for their cytotoxic effects against prostate cancer cell lines (PC-3 and DU-145). Some derivatives exhibited better activity than standard chemotherapeutics like 5-Fluoro Uracil (IC50 values <65 µM) . The structure-activity relationship (SAR) studies revealed that electronic effects from substituents on the pyrazole ring significantly influenced anticancer activity.

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled experiment, a series of pyrazole derivatives were administered to mice with carrageenan-induced edema. The results indicated that certain compounds exhibited anti-inflammatory effects comparable to indomethacin, a well-known anti-inflammatory drug .

Case Study 2: Antimicrobial Testing

A set of synthesized pyrazole derivatives was evaluated against several microbial strains in vitro. One derivative showed significant antibacterial activity against Klebsiella pneumoniae, demonstrating the potential for developing new antimicrobial agents based on the pyrazole structure .

Data Tables

Q & A

What are the optimal synthetic routes for 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide, and how can reaction efficiency be monitored?

Level : Basic

Answer :

The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. A validated approach includes:

Pyrazole Nitration : Nitration of 3,5-dimethylpyrazole derivatives using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C).

Hydrazide Formation : Reacting the nitro-substituted pyrazole with propanehydrazide precursors (e.g., via hydrazine hydrate reflux in ethanol, as seen in analogous hydrazide syntheses) .

Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/petroleum ether systems (1:1) is effective for tracking reaction progress .

Key Validation : Confirm product purity via recrystallization in ethanol and elemental analysis .

Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Level : Basic

Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves molecular geometry and nitro-group orientation. Monoclinic systems (e.g., space group P21/n) with refinement parameters (R < 0.04) ensure accuracy .

- FTIR and NMR : Identify functional groups (e.g., nitro stretching at ~1520 cm⁻¹, hydrazide N–H at ~3200 cm⁻¹). H NMR signals for pyrazole protons appear at δ 2.2–2.5 ppm (dimethyl groups) and δ 8.1–8.3 ppm (nitro-adjacent protons) .

Advanced Tip : Compare experimental data with DFT-calculated spectra to resolve ambiguities .

How does the nitro group influence the compound’s reactivity in coordination chemistry?

Level : Advanced

Answer :

The nitro group acts as a strong electron-withdrawing substituent, enhancing the pyrazole ring’s electrophilicity. This facilitates:

- Metal Coordination : Nitro groups stabilize metal complexes via resonance, as observed in analogous aroylhydrazine ligands forming azametallacrowns .

- Redox Activity : Nitro-to-amine reduction under catalytic hydrogenation (e.g., Pd/C) enables tunable electronic properties for catalytic or pharmacological applications .

Experimental Design : Use cyclic voltammetry to assess redox potentials and UV-Vis spectroscopy to monitor ligand-to-metal charge transfer .

What strategies resolve contradictions in spectral data (e.g., unexpected shifts in NMR/FTIR)?

Level : Advanced

Answer :

Tautomeric Equilibria : The hydrazide moiety may exhibit keto-enol tautomerism, causing split signals in NMR. Use deuterated DMSO to stabilize dominant forms .

Crystallographic Validation : SCXRD can confirm whether spectral anomalies arise from solid-state vs. solution-phase structural differences .

Computational Chemistry : Compare experimental FTIR/NMR with Gaussian-optimized structures (B3LYP/6-31G*) to identify conformational contributors .

How can environmental stability and degradation pathways be evaluated for this compound?

Level : Advanced

Answer :

- Hydrolytic Stability : Reflux in buffered solutions (pH 4–9) at 50°C for 48 hours, followed by HPLC-MS to detect hydrolysis products (e.g., propanehydrazine fragments) .

- Photodegradation : Expose to UV light (λ = 254 nm) and monitor nitro group reduction or ring-opening via LC-MS .

Data Interpretation : Kinetic modeling (e.g., first-order decay) quantifies half-lives. Cross-reference with EPI Suite predictions for eco-toxicity .

What mechanistic insights guide the design of bioactivity studies (e.g., anticonvulsant screening)?

Level : Advanced

Answer :

- Structural Analogues : Compare with N'-[(5-chloro-3-methylpyrazol-4-yl)methylene] hydrazides, which showed anticonvulsant activity in maximal electroshock (MES) models .

- Target Engagement : Use molecular docking (AutoDock Vina) to predict binding to GABA receptors or voltage-gated sodium channels .

Validation : In vivo MES tests (subcutaneous pentylenetetrazol-induced seizures) with ED₅₀ calculations .

How can crystallographic data be leveraged to predict supramolecular interactions?

Level : Advanced

Answer :

SCXRD reveals intermolecular interactions:

- Hydrogen Bonding : Hydrazide N–H···O bonds with nitro groups form 2D networks (e.g., R₂²(8) motifs) .

- π-Stacking : Aromatic pyrazole rings align with offset distances (~3.5 Å), influencing solubility and melting points .

Application : Use Mercury software to analyze packing diagrams and predict co-crystal formation with carboxylic acids .

What synthetic modifications improve solubility without compromising bioactivity?

Level : Advanced

Answer :

- PEGylation : Introduce polyethylene glycol (PEG) chains at the hydrazide terminal to enhance aqueous solubility .

- Salt Formation : React with HCl or sodium acetate to generate ionizable derivatives .

Validation : Measure logP (shake-flask method) and compare with parent compound. Retain >80% bioactivity in MES models post-modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.